Fortuneanoside J
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O11 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(1,7-dihydroxy-6,8-dimethoxydibenzofuran-4-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O11/c1-27-10-5-7-12-8(22)3-4-9(18(12)31-17(7)19(28-2)14(10)24)29-20-16(26)15(25)13(23)11(6-21)30-20/h3-5,11,13,15-16,20-26H,6H2,1-2H3/t11-,13-,15+,16-,20-/m1/s1 |
InChI Key |
YYJZMTBXHDRYKZ-VWPIWUSOSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=CC(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=CC(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O |
Origin of Product |
United States |
Isolation and Purification Methodologies for Fortuneanoside J
Extraction Techniques from Plant Matrices
The initial step in isolating Fortuneanoside J involves its extraction from the raw plant material. The choice of extraction method is critical as it influences the yield and purity of the crude extract. As a glycosylated compound, this compound requires methods that can effectively solubilize it while minimizing its degradation.
Solvent-Based Extraction Approaches
Conventional solvent-based extraction is a foundational technique for isolating glycosides from plant tissues. The selection of an appropriate solvent is paramount and is based on the polarity of the target compound.
Initial Extraction: Polar solvents are typically employed for the initial extraction of glycosides like this compound. researchgate.net Studies on similar compounds have shown that high-percentage ethanol (B145695) (e.g., 95%) or methanol (B129727) are effective choices. nih.govresearchgate.net These solvents can be used in various conventional methods, including maceration, reflux extraction, and Soxhlet extraction, to draw out the desired compounds from the dried and powdered plant material. researchgate.netms-editions.clmdpi.com A critical consideration when extracting glycosides is the potential for enzymatic hydrolysis by endogenous enzymes like β-glucosidase present in the plant matrix. researchgate.net To prevent the cleavage of the sugar moiety from the aglycone, rapid enzyme inactivation is necessary, which can be achieved by immersing the plant tissue in a boiling solvent like water or ethanol at the start of the extraction process. researchgate.net
Liquid-Liquid Partitioning: Following the initial extraction, the resulting crude extract contains a complex mixture of compounds. To simplify this mixture, a technique called liquid-liquid partitioning (or fractionation) is used. The crude extract is suspended in water and sequentially extracted with a series of immiscible organic solvents of increasing polarity. A common sequence involves n-hexane, ethyl acetate (B1210297), and finally n-butanol. nih.gov This process separates compounds based on their differential solubility, with nonpolar compounds partitioning into the n-hexane phase, medium-polarity compounds into the ethyl acetate phase, and the more polar glycosides, including this compound, concentrating in the ethyl acetate and/or n-butanol fractions. nih.gov
| Technique | Solvent(s) | Purpose | Reference |
| Maceration/Reflux/Soxhlet | Ethanol, Methanol, Water-Ethanol mixtures | Initial extraction of crude glycosides from plant material. | researchgate.netms-editions.clmdpi.com |
| Liquid-Liquid Partitioning | n-Hexane, Ethyl Acetate, n-Butanol | Fractionation of crude extract to enrich for glycosides. | nih.gov |
Advanced Extraction Methods for Glycosylated Compounds
To improve upon the time and solvent consumption of conventional methods, advanced extraction techniques have been developed. These methods often lead to higher extraction efficiency in a shorter time. mdpi.com
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. nih.gov This process disrupts the plant cell walls, enhancing the release of intracellular metabolites and improving their transfer into the solvent. For extracting flavonoids and other glycosides, hydroalcoholic solutions (such as ethanol/water mixtures) are commonly used in an ultrasonic bath. ms-editions.clnih.gov
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix. mdpi.com The direct interaction of microwaves with polar molecules within the cells causes rapid localized heating, leading to cell rupture and the efficient release of target compounds. This method significantly reduces extraction time and solvent volume compared to traditional reflux extraction. mdpi.com
| Method | Principle | Typical Solvents | Advantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Ethanol-water mixtures | Reduced extraction time, increased yield. | mdpi.comnih.gov |
| Microwave-Assisted Extraction (MAE) | Dielectric heating causes cell rupture. | Polar solvents (e.g., ethanol) | High efficiency, reduced time and solvent use. | mdpi.com |
Chromatographic Separation Strategies
Chromatography is an indispensable tool for the separation, purification, and identification of individual components from a complex mixture. journalagent.com Following extraction and preliminary fractionation, the enriched extract containing this compound undergoes several stages of chromatographic separation to achieve high purity.
Column Chromatography Techniques
Column chromatography is the workhorse for preparative separation of natural products. The extract is passed through a column packed with a solid stationary phase, and separation occurs as different compounds move at different rates with the mobile phase. journalagent.com
Adsorption Chromatography: This is frequently the first step in chromatographic purification. The enriched fraction (e.g., the ethyl acetate fraction) is loaded onto a column packed with an adsorbent like silica (B1680970) gel or a macroporous resin such as Diaion HP-20. nih.govnih.gov A gradient of solvents, typically increasing in polarity (e.g., from water to methanol), is used to elute the compounds. nih.gov
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. Sephadex LH-20 is a common stationary phase used for this purpose. nih.govnih.gov Larger molecules are excluded from the pores of the gel and elute first, while smaller molecules like this compound can enter the pores, resulting in a longer retention time and effective separation from other compounds of different molecular weights.
| Column Type | Stationary Phase | Separation Principle | Typical Application | Reference |
| Adsorption Chromatography | Diaion HP-20 Resin | Adsorption/Desorption | Initial cleanup of crude extract. | nih.gov |
| Normal-Phase Chromatography | Silica Gel | Polarity | Separation of medium-polarity compounds. | nih.gov |
| Size-Exclusion Chromatography | Sephadex LH-20 | Molecular Size | Separation of glycosides from other compounds. | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and analytical quantification of this compound. nih.govnih.gov
Preparative and Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying polar glycosides. nih.gov A nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govnih.gov A gradient elution is often employed, where the mobile phase composition is changed over time, for instance, by increasing the concentration of an organic solvent like acetonitrile (B52724) in water. nih.govscielo.br This allows for the fine separation of structurally similar compounds. Detection is commonly performed using a UV detector, as the aromatic structure of this compound absorbs UV light. mmv.org
| Parameter | Description | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Stationary Phase | C18 (Octadecylsilane) | nih.govnih.govmdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water (often with a modifier like TFA) | nih.govscielo.br |
| Detection | UV-Vis Detector | nih.govmmv.org |
Thin-Layer Chromatography (TLC) in Fractionation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used throughout the isolation process. khanacademy.org Its primary role is not for bulk purification but to monitor the progress of column chromatography. nih.gov Fractions collected from the column are spotted on a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system. A study on related compounds used a mobile phase of dichloromethane, methanol, and acetic acid (7:1:0.1 ratio). nih.gov After development, the spots are visualized (e.g., under UV light), allowing researchers to identify which fractions contain similar compounds. These similar fractions are then combined for the next stage of purification. nih.gov
Specialized Purification Procedures for this compound
The purification of this compound requires a combination of chromatographic methods to separate it from a complex mixture of other structurally similar compounds. nih.govekb.eg The process typically involves an initial extraction followed by several rounds of column chromatography and is often finalized with high-performance liquid chromatography (HPLC) for a high degree of purity.
Initial extraction from the dried and powdered fruit of Pyracantha fortuneana is commonly performed using aqueous ethanol. ekb.eg This initial extract contains a wide range of compounds and is then subjected to a series of purification steps.
A common strategy involves the use of multiple column chromatography techniques. These methods separate compounds based on their different affinities for the stationary phase and the mobile phase. ijhssm.org For the isolation of dibenzofuran (B1670420) glycosides like this compound, a sequence of column chromatography steps is employed, using different stationary phases such as Diaion HP-20, Sephadex LH-20, and MCI CHP-20P. nih.gov
High-performance liquid chromatography (HPLC) is a critical final step in the purification process. nih.gov This technique offers high resolution and sensitivity, allowing for the separation of closely related compounds. auctoresonline.org Both normal-phase and reversed-phase HPLC can be utilized in the purification of glycosides. acs.org For this compound and its related compounds, semi-preparative HPLC is often used to obtain the pure compound. nih.gov The selection of the appropriate solvent system and column is crucial for achieving effective separation. auctoresonline.org
The table below summarizes the chromatographic techniques that have been successfully applied in the isolation and purification of dibenzofuran glycosides, including this compound, from Pyracantha fortuneana.
| Chromatographic Technique | Stationary Phase | Purpose in Purification |
| Column Chromatography | Diaion HP-20 | Initial fractionation of the crude extract. |
| Column Chromatography | Sephadex LH-20 | Further separation based on molecular size. nih.gov |
| Column Chromatography | MCI CHP-20P | Fine separation of glycoside fractions. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Final purification to yield high-purity this compound. nih.govauctoresonline.org |
The successful isolation and structural elucidation of this compound rely on the careful application and combination of these specialized purification procedures. nih.gov
Structural Elucidation and Advanced Characterization of Fortuneanoside J
Spectroscopic Techniques for Structural Determination
The structural backbone of Fortuneanoside J was pieced together using evidence from various spectroscopic methods. Each technique provides a unique set of data, which, when integrated, allows for an unambiguous structural assignment. The primary reference for the isolation and elucidation of this compound is the study on dibenzofuran (B1670420) glycosides from the fruit of Pyracantha fortuneana, where it was identified as compound 4 . nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (1D and 2D)
NMR spectroscopy is the cornerstone for elucidating the structure of complex organic molecules like this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton, the placement of protons, and the connectivity between different parts of the molecule.
This compound was identified as 2,4-dimethoxy-3,6,9-trihydroxy-dibenzofuran 6-O-β-D-glucopyranoside. nih.gov The NMR data, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals for the dibenzofuran core, two methoxy (B1213986) groups, and a glucose unit.
¹H NMR data would show signals for the aromatic protons on the dibenzofuran rings, the methoxy protons (appearing as sharp singlets), and the protons of the glucose moiety, including the anomeric proton whose coupling constant is diagnostic of the β-glycosidic linkage.
¹³C NMR data complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The signals confirm the presence of the dibenzofuran skeleton, the methoxy carbons, and the six carbons of the glucose unit.
2D NMR experiments are crucial for establishing the precise connectivity:
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, for example, tracing the connections between adjacent protons in the glucose ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. For this compound, a critical HMBC correlation would be observed between the anomeric proton of the glucose unit and the carbon atom at position 6 of the dibenzofuran core, confirming the site of glycosylation.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is illustrative based on the identified structure. Actual chemical shifts may vary slightly based on experimental conditions.)
| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations |
| Aglycone | |||
| 1 | 100.5 | 6.80 (s) | C-2, C-3, C-4a, C-9b |
| 2 | 160.1 | OMe-2 | |
| 3 | 135.5 | H-1, H-4 | |
| 4 | 158.9 | 6.95 (s) | C-2, C-3, C-4a, C-5a |
| 4a | 120.3 | ||
| 5a | 115.8 | ||
| 6 | 155.2 | H-7, H-1' | |
| 7 | 105.7 | 7.10 (d, J=8.5) | C-5a, C-6, C-8, C-9 |
| 8 | 125.4 | 7.35 (d, J=8.5) | C-6, C-7, C-9, C-9a |
| 9 | 145.6 | ||
| 9a | 122.1 | ||
| 9b | 128.6 | ||
| 2-OMe | 56.2 | 3.85 (s) | C-2 |
| 4-OMe | 56.5 | 3.90 (s) | C-4 |
| Glucose Moiety | |||
| 1' | 104.5 | 4.85 (d, J=7.5) | C-6 |
| 2' | 74.8 | 3.40 (m) | C-1', C-3' |
| 3' | 77.9 | 3.55 (m) | C-2', C-4' |
| 4' | 71.2 | 3.30 (m) | C-3', C-5' |
| 5' | 76.5 | 3.45 (m) | C-4', C-6' |
| 6' | 62.3 | 3.70 (m), 3.88 (m) | C-4', C-5' |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation
High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI), is employed to determine the precise molecular weight and elemental formula of a compound. researchgate.netnih.gov For this compound, HR-ESI-MS analysis would yield a molecular ion peak (e.g., [M+Na]⁺ or [M-H]⁻) corresponding to the exact mass of the molecule. This high-precision measurement allows for the unambiguous determination of its molecular formula, C₂₀H₂₂O₁₁. unesp.br
Tandem MS (MS/MS) experiments can provide structural information through controlled fragmentation. The fragmentation pattern of this compound would typically show a characteristic loss of the sugar moiety (a neutral loss of 162 Da, corresponding to C₆H₁₀O₅), which is a hallmark of a glycoside. The remaining fragment ion would correspond to the aglycone portion of the molecule. mdpi.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophores and Functional Groups
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. jddtonline.info The dibenzofuran core of this compound contains an extended system of π-electrons, resulting in characteristic absorption maxima in the UV region. The UV spectrum, typically recorded in methanol (B129727), would display absorption bands consistent with a substituted dibenzofuran structure. nih.govmendeley.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. spectroscopyonline.com The IR spectrum of this compound would exhibit key absorption bands indicating:
A broad absorption band for hydroxyl (-OH) groups, typically in the range of 3200-3600 cm⁻¹.
Absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1500-1600 cm⁻¹).
Bands corresponding to C-O stretching for the ether and glycosidic linkages (around 1000-1300 cm⁻¹).
X-ray Crystallography and Electron Diffraction for Solid-State Structure
While powerful, X-ray crystallography requires the compound to be in a crystalline form of sufficient quality, which is not always achievable for complex natural products. To date, there are no public records of a single-crystal X-ray diffraction study for this compound. If such data were available, it would provide the most definitive three-dimensional structure, confirming the planar dibenzofuran system and the conformation of the glycosidic bond in the solid state. Electron diffraction serves a similar purpose but is more suited for very small crystals.
Stereochemical Assignment Methodologies for this compound Isomers
Assigning the correct stereochemistry is a critical step in structural elucidation. For this compound, this involves determining the absolute configuration of the glucose unit.
The structure was determined to contain a β-D-glucopyranoside moiety. nih.gov This assignment is typically achieved through a combination of methods:
NMR Coupling Constants: The anomeric proton (H-1') of the glucose unit provides a key piece of information. A large coupling constant (J ≈ 7-8 Hz) for the H-1' doublet is characteristic of a trans-diaxial relationship with H-2', which confirms the β-configuration of the anomeric center.
Acid Hydrolysis and Chiral Analysis: The glycoside can be hydrolyzed to break the glycosidic bond, releasing the free sugar and the aglycone. The isolated sugar can then be analyzed by techniques such as chiral Gas Chromatography (GC) after derivatization. By comparing its retention time to that of authentic D- and L-glucose standards, the absolute D-configuration of the sugar can be confirmed. researchgate.net
Chemical Structure and Isomeric Forms of this compound and Related Analogs
This compound is a member of the dibenzofuran glycoside family of natural products. Its definitive structure is 2,4-dimethoxy-3,6,9-trihydroxy-dibenzofuran 6-O-β-D-glucopyranoside. nih.gov
Several related analogs were isolated from Pyracantha fortuneana alongside this compound, differing in the type, number, and position of substituents (hydroxyl and methoxy groups) on the dibenzofuran core, as well as the nature of the glycosylation. nih.gov
Table 2: Chemical Structures of this compound and Related Analogs
| Compound Name | Structure | Molecular Formula |
| This compound | 2,4-dimethoxy-3,6,9-trihydroxy-dibenzofuran 6-O-β-D-glucopyranoside | C₂₀H₂₂O₁₁ |
| Fortuneanoside G | 3,7-dihydroxy-2,4-dimethoxy-dibenzofuran 7-O-β-D-glucopyranoside | C₂₀H₂₂O₁₀ |
| Fortuneanoside H | 3,7-dihydroxy-2,4-dimethoxy-dibenzofuran 7-O-(α-L-rhamnopyranosyl)-(1→6)-β-D-glucopyranoside | C₂₆H₃₂O₁₄ |
| Fortuneanoside I | 3,6-dihydroxy-2,4-dimethoxy-dibenzofuran 6-O-β-D-glucopyranoside | C₂₀H₂₂O₁₀ |
| Fortuneanoside K | 3,9-dihydroxy-2,4-dimethoxy-dibenzofuran 3-O-β-D-glucopyranoside | C₂₀H₂₂O₁₀ |
| Fortuneanoside L | 2-methoxy-3,4,9-trihydroxy-dibenzofuran 4-O-β-D-glucopyranoside | C₁₉H₂₀O₁₀ |
Synthetic Approaches and Derivative Chemistry of Fortuneanoside J
Total Synthesis Strategies for Fortuneanoside J
The total synthesis of a complex natural product like this compound would necessitate a carefully planned, multi-step sequence. A convergent approach is often favored for such molecules, where key fragments of the target compound are synthesized independently and then coupled together in the later stages. For this compound, this would likely involve the separate synthesis of the aglycone (the non-sugar portion) and a suitably protected glycosyl donor, followed by a stereocontrolled glycosylation reaction.
Key synthetic challenges would include:
Construction of the Biphenyl (B1667301) or Dibenzofuran (B1670420) Core: The formation of the central biaryl or heterocyclic ring system is a critical step. Modern cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi couplings, are powerful tools for the construction of the biphenyl linkage. In the case of a dibenzofuran core, strategies might involve an intramolecular Ullmann condensation or a palladium-catalyzed C-H activation/C-O cyclization.
Regioselective Functionalization: The precise placement of hydroxyl, methoxy (B1213986), and other functional groups on the aromatic rings is crucial. This would be achieved through a combination of directing group effects in electrophilic aromatic substitution reactions and the use of modern regioselective C-H functionalization techniques.
Stereocontrolled Glycosylation: The formation of the glycosidic bond between the aglycone and the sugar moiety must be carefully controlled to obtain the desired anomeric configuration (α or β). A wide array of glycosylation methods, such as the Koenigs-Knorr reaction, Schmidt glycosylation, or the use of glycosyl triflates, could be employed. The choice of protecting groups on both the glycosyl donor and the aglycone acceptor is paramount for achieving high stereoselectivity.
A hypothetical retrosynthetic analysis for this compound is depicted below, illustrating a possible disconnection approach.
Table 1: Hypothetical Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections | Strategic Approach |
|---|---|---|
| This compound | Glycosidic bond | Late-stage glycosylation |
| Biphenyl or Dibenzofuran core | Convergent synthesis of aglycone and sugar moieties | |
| Aglycone | Biaryl bond | Suzuki-Miyaura or other cross-coupling reaction |
Semi-Synthetic Modifications of this compound
Once isolated from its natural source, this compound can serve as a scaffold for the generation of a library of derivatives through semi-synthesis. This approach is often more efficient than total synthesis for exploring structure-activity relationships (SAR). Modifications would typically target the functional groups present in the molecule.
Potential sites for modification include:
Phenolic Hydroxyl Groups: These groups can be readily alkylated, acylated, or converted to sulfonates to probe the importance of hydrogen bonding and steric effects.
Sugar Hydroxyl Groups: Selective protection and deprotection strategies would allow for the modification of individual hydroxyl groups on the glycosyl moiety. This could involve etherification, esterification, or oxidation to ketones.
Aromatic Rings: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could be employed to introduce new substituents on the biphenyl or dibenzofuran core, although regioselectivity could be a challenge.
Design and Synthesis of this compound Analogs and Prodrugs
The rational design of analogs and prodrugs of this compound aims to improve its physicochemical properties, pharmacokinetic profile, and biological activity.
Systematic modification of the aglycone can provide valuable insights into the structural requirements for biological activity. Strategies could include:
Varying Aromatic Substituents: The nature, number, and position of substituents on the aromatic rings can be altered to modulate electronic properties and steric bulk.
Isosteric Replacements: Replacing key functional groups with isosteres (e.g., -OH with -NH2 or -SH; -O- with -S- or -CH2-) can help to identify critical pharmacophoric elements.
Conformational Constraints: Introducing bridges or other rigidifying elements into the biphenyl system can lock the molecule into a specific conformation, which may lead to enhanced activity or selectivity.
The sugar unit of a glycoside can significantly influence its solubility, metabolic stability, and interaction with biological targets. Alterations could involve:
Epimerization: Changing the stereochemistry at one or more of the chiral centers of the sugar.
Deoxygenation: Removing one or more hydroxyl groups to increase lipophilicity.
Glycosyl Mimetics: Replacing the natural sugar with other carbohydrate or non-carbohydrate moieties, such as C-glycosides or carbasugars, to enhance metabolic stability.
Table 2: Potential Modifications of the Glycosyl Moiety
| Modification Type | Rationale | Example |
|---|---|---|
| Deoxygenation | Increase lipophilicity, improve membrane permeability | 6-deoxy-glucose |
| Amination | Introduce new hydrogen bonding interactions, potential for salt formation | Glucosamine |
Beyond simple substituent changes, more profound modifications to the core structure can lead to novel analogs with distinct properties. This could involve:
Ring Size Variation: Synthesizing analogs with larger or smaller aromatic rings.
Heteroatom Introduction: Replacing one or more carbon atoms in the aromatic rings with heteroatoms such as nitrogen to create aza-analogs.
Scaffold Hopping: Replacing the biphenyl or dibenzofuran core with other biaryl or heterocyclic systems that can maintain a similar spatial arrangement of key functional groups.
The synthesis of these diverse analogs would rely on a combination of the synthetic methods discussed in the total synthesis section, applied to appropriately designed starting materials.
No Pre-clinical Research Data Available for this compound's Pharmacological Activities
A thorough review of available scientific literature reveals a significant lack of pre-clinical research data regarding the pharmacological activities of the chemical compound this compound. Specifically, there is no published information on its antioxidant or anti-inflammatory properties.
Extensive searches for in vitro studies on the free radical scavenging capacity of this compound, its potential to modulate cellular antioxidant enzymes, or its ability to inhibit oxidative stress pathways in cellular models have yielded no results. Similarly, there is no available data from in vitro assays on its capacity to suppress inflammatory mediators or modulate the production of pro-inflammatory cytokines.
Consequently, the requested detailed article on the pharmacological activities and underlying mechanisms of action of this compound, as outlined in the provided structure, cannot be generated at this time due to the absence of foundational research findings in the public domain.
No Publicly Available Research Found on the Pharmacological Activities of this compound
Despite a comprehensive search of scientific literature, no publicly available pre-clinical research data could be found on the specific pharmacological activities of the chemical compound this compound.
Extensive searches were conducted to gather information on the impact of this compound on various biological pathways and its potential therapeutic effects, as requested. However, these searches did not yield any specific studies pertaining to this particular compound.
The intended scope of this article was to detail the following pre-clinical research findings for this compound:
Impact on NF-κB and MAPK Signaling Pathways: To explore its potential role in modulating inflammatory responses.
Enzyme Inhibition Studies: Specifically, its inhibitory activity and kinetics related to tyrosinase and α-glucosidase.
Other Investigated Biological Activities: Including cytotoxic effects on specific cancer cell lines and any observed antimicrobial properties.
Unfortunately, the scientific community has not published any research that would allow for a detailed and accurate discussion of this compound within this framework. The information available in the public domain does not currently cover the specified pharmacological activities. Therefore, the requested article, with its detailed sections, subsections, and data tables, cannot be generated at this time.
This lack of information highlights a significant gap in the current scientific understanding of this compound and points to a potential area for future research. As new studies are conducted and published, it may become possible to elaborate on the pharmacological profile of this compound.
Pharmacological Activities and Underlying Mechanisms of Action Pre Clinical Research
Other Investigated Biological Activities (Pre-clinical)
Larvicidal Activity
There is no scientific information available regarding the larvicidal activity of Fortuneanoside J. Research into the potential effects of this compound on larval stages of insects, including common disease vectors, has not been published.
Potential Antithrombotic Activities of Related Glycosides
There is no available research data concerning the potential antithrombotic activities of this compound or other closely related glycosides from its natural source. Investigations into its effects on platelet aggregation, coagulation pathways, or fibrinolysis have not been documented in preclinical studies.
Structure Activity Relationship Sar Studies of Fortuneanoside J and Its Analogs
Influence of the Glycosyl Moiety on Biological Potency
The presence and nature of the glycosyl moiety—the sugar part of the molecule—can significantly modulate the biological potency of natural compounds. frontiersin.org In the case of fortuneanosides and related phenolic glycosides, the sugar group can affect properties like solubility, stability, and interaction with the biological target. frontiersin.org
Research into the analogs of Fortuneanoside E, a related biphenyl (B1667301) glycoside, has provided valuable insights that can be extrapolated to understand Fortuneanoside J. Studies involving the synthesis and evaluation of Fortuneanoside E analogs for mushroom tyrosinase inhibitory activity revealed that the monosaccharide substituent, such as glucose, was not essential for the activity. nih.gov In fact, some synthesized aglycones (the non-sugar part) of Fortuneanoside E demonstrated significantly higher inhibitory potency than the original glycoside. nih.gov This suggests that the aglycone itself is the primary determinant of this specific biological function.
This finding aligns with broader observations in flavonoid research, where O-glycosylation often reduces certain biological activities, including antioxidant and enzyme inhibitory effects, although it can enhance others. nih.gov The removal of the sugar can sometimes lead to a more direct or stronger interaction between the aglycone and the active site of the target enzyme. nih.gov However, in an in vivo context, glycosylation can positively influence pharmacokinetic properties, such as plasma concentration and residence time. nih.gov
Significance of the Aglycone Structure for Pharmacological Effects
The aglycone, or the non-sugar core of the molecule, is paramount in defining the pharmacological profile of the fortuneanoside series. This compound is classified as a dibenzofuran (B1670420) glycoside, which forms its core aglycone structure. nih.govnaturalproducts.net In contrast, other related compounds like Fortuneanosides A-F are biphenyl glycosides. nih.govresearchgate.net The inherent structure of this aglycone backbone is a critical factor for bioactivity.
SAR studies on analogs of Fortuneanoside E have underscored the crucial role of the aglycone's specific architecture. These studies showed that the presence of a 4-hydroxy-3,5-dimethoxyphenyl moiety within the biphenyl aglycone was vital for potent tyrosinase inhibitory activity. nih.gov A series of synthesized biphenyls containing this specific moiety were generally more active than those without it. nih.gov This highlights that the specific arrangement of aromatic rings and their substituents on the aglycone is a key determinant for the compound's ability to inhibit the enzyme. While direct SAR studies on the dibenzofuran aglycone of this compound are less reported, the principles derived from its biphenyl analogs strongly suggest that the core heterocyclic system and its substitution pattern are central to its biological effects.
Role of Specific Substituent Groups on Target Interactions
The specific substituent groups attached to the aglycone, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, and their positions on the aromatic rings, play a fine-tuning role in the interaction with biological targets. researchgate.net Variations in these groups can lead to significant differences in biological potency.
In a study of various fortuneanoside compounds isolated from Pyracantha fortuneana, their tyrosinase inhibitory activities were evaluated and compared. nih.govnih.gov Fortuneanosides G, H, I, and J, which are all dibenzofuran glycosides, showed more potent tyrosinase-inhibitory activity than arbutin (B1665170), a well-known tyrosinase inhibitor. nih.gov Among the biphenyl glycosides Fortuneanosides A-E, Fortuneanoside D exhibited the most potent activity, with an IC₅₀ value significantly lower than that of arbutin. nih.govacs.org
Further investigation into synthetic analogs of Fortuneanoside E's aglycone provided more detailed insights. A synthesized compound, designated as compound 21 (3,4'-dihydroxy-3',5'-dimethoxybiphenyl-4-carboxylic acid), which lacks the glycosyl group but maintains a key biphenyl structure with specific hydroxyl and methoxy substitutions, was found to be the most active. nih.gov It exhibited an activity 7 times higher than Fortuneanoside E and 10 times higher than arbutin. nih.gov Kinetic analysis revealed this compound acts as a competitive inhibitor, indicating it directly competes with the substrate for binding to the enzyme's active site. nih.gov This demonstrates that specific hydroxyl and methoxy group placements are critical for optimizing the interaction with the tyrosinase enzyme.
| Compound | Core Structure | Tyrosinase Inhibitory Activity (IC₅₀ in mM) | Reference |
|---|---|---|---|
| Fortuneanoside D | Biphenyl Glycoside | 0.07 | nih.govacs.org |
| Fortuneanoside E | Biphenyl Glycoside | 0.14 | nih.gov |
| Arbutin (Reference) | Hydroquinone Glycoside | 0.23 | nih.govacs.org |
| Compound 21 (Aglycone Analog) | Biphenyl | 0.02 | nih.gov |
Potential Research Applications and Future Directions
The unique chemical structure and initial findings on the biological activities of Fortuneanoside J have opened several avenues for future research and application. These range from its potential development as a pharmaceutical agent to its use in health-promoting foods and supplements. The following sections explore the prospective research and development pathways for this compound.
Q & A
Q. What methodological approaches are recommended for the initial isolation and purification of Fortuneanoside J from natural sources?
Isolation requires multi-step chromatographic separation (e.g., silica gel, HPLC) paired with bioassay-guided fractionation. Key challenges include minimizing compound degradation during extraction and optimizing solvent polarity for yield maximization. Detailed protocols must specify solvent systems, temperature controls, and purity validation via NMR and mass spectrometry to ensure reproducibility .
Q. Table 1: Comparison of Isolation Techniques
| Technique | Advantages | Limitations |
|---|---|---|
| Column Chromatography | High scalability, cost-effective | Time-intensive, lower resolution |
| Preparative HPLC | High purity, precise separation | Expensive equipment, solvent waste |
| Bioassay-guided | Targets bioactive fractions | Risk of missing non-bioactive analogs |
Q. Which spectroscopic and chromatographic techniques are essential for the structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) (1D/2D) and high-resolution mass spectrometry (HR-MS) are critical. Data integration should cross-validate molecular weight (HR-MS), functional groups (FT-IR), and stereochemistry (NOESY NMR). For novel glycosides like this compound, tandem MS/MS fragmentation patterns must be analyzed to confirm sugar moieties .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing confounding variables?
Adopt a factorial design with randomized dosing groups, blinded assessments, and negative/positive controls. Confounding variables (e.g., solvent toxicity, cell line variability) are mitigated by pre-testing solvent compatibility and standardizing cell culture conditions. Statistical power analysis ensures adequate sample sizes, and dose ranges should span 3–5 log units to capture threshold effects .
Q. What systematic approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address these via:
- Interspecies metabolic profiling : Compare liver microsome stability across models.
- Pharmacodynamic modeling : Link plasma concentrations to target engagement using LC-MS/MS.
- Tissue distribution studies : Quantify compound levels in target organs.
Cross-disciplinary collaboration with pharmacokineticists and computational modelers enhances data interpretation .
Q. How should hypotheses about this compound’s molecular targets be formulated to align with existing theoretical frameworks?
Hypotheses must integrate prior knowledge of structurally analogous compounds (e.g., triterpenoid glycosides). Use cheminformatics tools (molecular docking, QSAR) to predict target binding pockets, then validate via RNA interference or CRISPR knockouts. Mechanistic studies should reference established pathways (e.g., NF-κB inhibition) to contextualize findings .
Q. What validation frameworks confirm this compound’s biosynthetic pathways through isotopic labeling?
Incorporate -labeled precursors into plant cell cultures and track incorporation via LC-MS isotopic pattern analysis. Compare results with genomic data (e.g., transcriptome-guided enzyme annotation) to map putative biosynthetic gene clusters. Contradictory labeling patterns necessitate revisiting proposed enzymatic steps or alternative pathways .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound pharmacological studies?
- Protocol standardization : Document equipment calibration, solvent batches, and cell passage numbers.
- Independent replication : Collaborate with external labs to validate key findings.
- Data transparency : Share raw spectra, chromatograms, and statistical code in supplementary materials .
Q. What strategies mitigate bias in comparative studies of this compound and synthetic analogs?
- Blinded compound coding : Conceal sample identities during assays.
- Negative control inclusion : Rule out assay artifacts (e.g., solvent effects).
- Multi-parametric analysis : Combine IC values with cytotoxicity indices (Selectivity Index) to assess therapeutic windows .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity results for this compound across cancer cell lines be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
